1-methyl-1H-imidazole-2-carbothioamide
Description
Historical Context and Discovery of 1-Methyl-1H-imidazole-2-carbothioamide
The discovery of this compound is rooted in the broader exploration of imidazole derivatives, a class of heterocyclic compounds first synthesized by Heinrich Debus in 1858 via the reaction of glyoxal, formaldehyde, and ammonia. While the Debus-Radziszewski method laid the foundation for imidazole synthesis, the specific development of this compound emerged from later advancements in functionalizing the imidazole core. The introduction of the carbothioamide (-C(=S)NH2) group at the 2-position and a methyl group at the 1-position represents a deliberate structural modification aimed at enhancing electronic and steric properties for applications in coordination chemistry and drug discovery. Early synthetic routes to related compounds, such as 1-methyl-1H-imidazole-2-carboxylic acid, involved oxidation of aldehyde precursors, with thioamide derivatives likely synthesized via thionation or substitution reactions.
Position Within the Imidazole Derivative Family
This compound belongs to the imidazole-2-carbothioamide subclass, distinguished by its sulfur-containing functional group. This places it within a hierarchy of derivatives that include:
- Simple imidazoles : Unsubstituted or minimally modified (e.g., histidine, purines).
- Carboxylic acid derivatives : Such as 1-methyl-1H-imidazole-2-carboxylic acid (CAS 20485-43-2).
- Bioactive analogs : Including DNA-intercalating imidazole-2-thiones and metallo-β-lactamase inhibitors.
The compound’s structural uniqueness arises from the combination of methyl substitution at N1, which prevents tautomerism, and the electron-rich carbothioamide group at C2, enabling metal coordination and hydrogen bonding.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the versatility of imidazole scaffolds in synthetic and medicinal chemistry:
- Coordination Chemistry : The carbothioamide group serves as a soft ligand for transition metals, facilitating applications in catalysis and materials science.
- Drug Discovery : Imidazole-2-thiones exhibit DNA intercalation and topoisomerase II inhibition, as demonstrated in hybrid acenaphthylenone-imidazole systems.
- Biomimetic Studies : The sulfur atom mimics natural thiol-containing cofactors, enabling enzyme inhibition studies.
Recent work highlights its role in synthesizing dual-target anticancer agents, with derivatives showing 3-fold greater potency than doxorubicin against MCF-7 breast cancer cells.
Properties
IUPAC Name |
1-methylimidazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPINUWBFXVBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693100 | |
| Record name | 1-Methyl-1H-imidazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-13-0 | |
| Record name | 1-Methyl-1H-imidazole-2-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-imidazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiosemicarbazide Derivatives
Thiosemicarbazides are key intermediates in synthesizing carbothioamide-containing heterocycles. The general approach involves reacting 1-methylimidazole-2-carbaldehyde or related aldehydes with thiosemicarbazide under reflux conditions to form the carbothioamide derivative.
Starting materials: 1-methylimidazole-2-carbaldehyde and thiosemicarbazide.
Reaction conditions: Reflux in ethanol or methanol, sometimes with acid catalysis (e.g., acetic acid) to facilitate condensation.
Workup: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization.
Yields: Generally high (70–90%), depending on purity and reaction time.
This method benefits from straightforward conditions and good selectivity toward the 2-carbothioamide substitution on the imidazole ring.
Direct Substitution on 1-Methylimidazole
Another approach involves direct substitution on 1-methylimidazole derivatives:
Step 1: Halogenation at the 2-position of 1-methylimidazole (e.g., chlorination or bromination).
Step 2: Nucleophilic substitution of the halogen with thiourea or potassium thiocyanate to introduce the thiocarbonyl group.
Step 3: Hydrolysis or further reaction to convert the intermediate into the carbothioamide.
This route requires careful control of reaction conditions to avoid over-substitution or side reactions, but it allows the use of commercially available 1-methylimidazole as the starting material.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thiosemicarbazide Condensation | 1-methylimidazole-2-carbaldehyde, thiosemicarbazide | Reflux in ethanol/methanol, acid catalysis | 75–90 | High selectivity, mild conditions | Requires aldehyde precursor |
| Direct Substitution | 1-methylimidazole, halogenating agent, thiourea/thiocyanate | Halogenation, substitution, hydrolysis | 60–80 | Uses commercially available imidazole | Multi-step, potential side reactions |
Research Findings and Characterization
Spectroscopic Characterization: The synthesized 1-methyl-1H-imidazole-2-carbothioamide compounds are typically characterized by:
[^1H NMR and ^13C NMR](pplx://action/followup): Signals confirming the methyl substitution at N1 and the carbothioamide group at C2.
IR Spectroscopy: Characteristic absorption bands for the thiocarbonyl (C=S) group around 1200–1400 cm^-1 and NH stretching.
Mass Spectrometry: Molecular ion peaks consistent with the molecular formula.
Purity and Yield: Purification by recrystallization or flash chromatography yields analytically pure compounds with yields often exceeding 75%.
Bioactivity Correlation: Studies (e.g., in related N-acyl-1H-imidazole-1-carbothioamides) indicate that the preparation method influences the purity and thus biological activity such as antioxidant and antimicrobial effects.
Notes on Optimization and Scale-Up
Solvent Choice: Ethanol and methanol are preferred for their solubility profiles and ease of removal.
Catalysts: Mild acid catalysts improve condensation efficiency in thiosemicarbazide methods.
Temperature Control: Reflux temperatures optimize reaction rates without decomposing sensitive intermediates.
Purification: Flash chromatography and recrystallization ensure removal of unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often conducted in ethanol or methanol.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products typically include the corresponding amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
1-Methyl-1H-imidazole-2-carbothioamide serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a valuable reagent in organic synthesis.
Biology
This compound is investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. Its interactions with biological targets are significant due to the imidazole ring's ability to form hydrogen bonds with amino acids in proteins.
Medicine
Research has highlighted the therapeutic properties of this compound, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, a study on N-acyl derivatives demonstrated excellent antioxidant activity along with moderate antibacterial effects against various pathogens .
- Anticancer Potential : The compound has been explored for its anticancer activities, showing promise as a lead compound in drug development aimed at targeting cancerous cells.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in the production of biocompatible materials and as an additive in polymer chemistry .
Case Study 1: Antioxidant Activity
A study investigated novel N-acyl-1H-imidazole-1-carbothioamides derived from this compound. The results indicated that these derivatives exhibited significant antioxidant activity along with moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating their potential as therapeutic agents .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways. Molecular docking studies indicated that these compounds bind effectively at active sites, highlighting their potential utility in drug design .
Mechanism of Action
The mechanism by which 1-methyl-1H-imidazole-2-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The carbothioamide group in this compound enhances polarity compared to methylthio or benzylthio analogs, improving aqueous solubility .
- Stability : Sulfur-containing derivatives (e.g., thiols, sulfonamides) are prone to oxidation, requiring inert storage conditions (e.g., argon) .
Research Trends and Challenges
- Structure-Activity Relationships (SAR) : Replacing the carbothioamide group with sulfonamide (e.g., 1-methylimidazole-2-sulfonyl chloride ) or amidine (e.g., 1H-imidazole-2-carboximidamide ) alters electronic properties and bioactivity .
- Synthetic Scalability : High-purity production of this compound remains challenging, with suppliers like American Elements offering custom synthesis up to 99.999% purity .
Biological Activity
1-Methyl-1H-imidazole-2-carbothioamide is an imidazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C4H6N4S
- CAS Number : 885281-13-0
This compound features an imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors, contributing to its broad range of biological activities .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including 15-prostaglandin dehydrogenase (15-PGDH), which is involved in the degradation of prostaglandins. Inhibition of this enzyme can elevate levels of PGE2, promoting tissue regeneration and healing .
- Receptor Interaction : Imidazole derivatives can bind to specific receptors, modulating their activity and leading to various biological effects. This includes anti-inflammatory and anticancer activities .
Biological Activities
The compound exhibits a wide range of biological activities:
- Antimicrobial Activity : Research indicates that this compound displays significant antibacterial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
| B. subtilis | 22 |
| A. niger | 19 |
| C. albicans | 18 |
(Data adapted from Jain et al.)
- Antitumor Activity : The compound has been investigated for its potential antitumor effects, particularly through the modulation of signaling pathways associated with cancer cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which enhances its bioavailability. The compound's interactions with biological systems are influenced by its chemical properties, including its ability to form hydrogen bonds with target proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Tissue Regeneration : In murine models, the inhibition of 15-PGDH by this compound resulted in enhanced recovery rates following bone marrow transplantation and liver resection. These studies demonstrated its potential to accelerate tissue repair processes .
- Anti-inflammatory Effects : Clinical evaluations have indicated that the compound may reduce inflammation markers in vivo, suggesting a role in managing inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-1H-imidazole-2-carbothioamide, and how can reaction conditions be systematically optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-methylimidazole-2-carboxylic acid derivatives with thionating agents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions . Optimization includes solvent selection (e.g., THF or DMF for polar aprotic environments), temperature control (60–100°C), and catalyst use (e.g., triethylamine for deprotonation). Reaction progress can be monitored via TLC or LC-MS. Post-synthesis purification employs column chromatography with silica gel or recrystallization using ethanol/water mixtures. For reproducibility, ensure strict anhydrous conditions to avoid hydrolysis of intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
Characterization requires a multi-technique approach:
- NMR : Confirm substituent positions via H and C NMR (e.g., methyl group at ~3.7 ppm, thiocarbonyl resonance at ~190–200 ppm in C) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 157.04).
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages.
- IR Spectroscopy : Identify thiocarbonyl (C=S) stretches at ~1200–1250 cm .
Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) resolves ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., HS from thionation reactions).
- Waste Disposal : Segregate and neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for thiourea derivatives .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?
SHELXL refinement involves:
- Data Integration : Process diffraction data (e.g., .hkl files) to generate initial models.
- Restraints : Apply geometric restraints for the thiocarbonyl group (C=S bond length ~1.61 Å) and imidazole ring planarity.
- Disorder Modeling : Address positional disorder in the methyl or thioamide groups using PART instructions.
Common challenges include low-resolution data (<1.0 Å), requiring anisotropic displacement parameters (ADPs) and TWIN commands for twinned crystals. Validation tools like PLATON or checkCIF ensure structural reliability .
Q. What computational strategies resolve contradictions between experimental spectroscopic data and theoretical predictions for this compound?
- Conformational Analysis : Use molecular dynamics (MD) to explore rotameric states of the thioamide group, which affect NMR shifts.
- Solvent Effects : Apply polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts.
- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate method for thiocarbonyl systems .
Q. How can researchers design derivatives of this compound to enhance bioactivity, and what assays validate their efficacy?
- Structure-Activity Relationship (SAR) : Modify the thioamide group to sulfonamide or introduce electron-withdrawing substituents (e.g., nitro or halogens) to improve binding affinity.
- In-Silico Docking : Use AutoDock Vina or Schrödinger to predict interactions with targets like EGFR or microbial enzymes .
- In-Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or cytotoxicity via MTT assays against cancer cell lines .
Q. What analytical techniques differentiate this compound from structurally similar imidazole derivatives (e.g., sulfonamides or carbonyl analogs)?
- X-ray Photoelectron Spectroscopy (XPS) : Detect sulfur oxidation states (C=S at ~163–165 eV vs. SO at ~168 eV).
- Raman Spectroscopy : Identify unique C=S vibrational modes (~650–750 cm) absent in carbonyl analogs.
- HPLC-MS/MS : Use reverse-phase columns (C18) with retention time and fragmentation patterns for distinction .
Methodological Considerations
Q. How should researchers troubleshoot low yields in the synthesis of this compound?
- Reagent Purity : Ensure thionating agents (e.g., Lawesson’s reagent) are freshly opened or recrystallized.
- Moisture Control : Use molecular sieves in reaction mixtures to prevent hydrolysis.
- Alternative Routes : Explore microwave-assisted synthesis for faster reaction kinetics and higher yields .
Q. What strategies mitigate crystallographic disorder in the thioamide moiety during structural analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
